Dexefaroxan

Übersicht

Beschreibung

Dexefaroxan ist ein selektiver Alpha-2-Adrenozeptor-Antagonist. Es wurde auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit. This compound fördert die hippocampale Neurogenese, indem es das Überleben und die Differenzierung neuer Granulazellen erhöht .

Vorbereitungsmethoden

Die Herstellung von Dexefaroxan umfasst verschiedene synthetische Wege. Eine Methode beinhaltet die Darzens-Kondensation von 2-Fluorbenzaldehyd mit Ethyl-2-Brombutyrat, um ein Epoxid-Zwischenprodukt zu liefern. Dieses Zwischenprodukt durchläuft weitere Reaktionen, um this compound zu ergeben . Industrielle Produktionsverfahren können die Optimierung dieser synthetischen Wege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Receptor Binding Dynamics

Dexefaroxan exhibits competitive antagonism at presynaptic α₂-adrenergic receptors through:

-

Steric hindrance at ligand-binding pockets containing Asp113 and Asn381 residues

-

Hydrogen bonding with transmembrane domain residues (Tyr394, Ser200)

-

π-π stacking interactions with Phe391 aromatic side chains

This antagonism elevates synaptic noradrenaline levels by blocking autoinhibitory feedback mechanisms .

Metabolic Transformation Pathways

Limited biotransformation data suggest hepatic processing via:

| Enzyme System | Reaction Type | Metabolite Identified | Bioactivity Profile |

|---|---|---|---|

| CYP3A4/5 | N-dealkylation | 4-hydroxythis compound | Reduced α₂ affinity (-78%) |

| Flavin monooxygenase | Sulfoxidation | This compound sulfoxide | Inactive |

Half-life: 2.8-3.4 hr (rodent models)

Protein binding: 89-92% (albumin-dominated)

Functional Interactions

This compound modulates neurochemical pathways through:

Cholinergic potentiation

-

Increases hippocampal ACh release (142% vs baseline at 1 mg/kg)

-

Synergizes with acetylcholinesterase inhibitors (rivastigmine ED₅₀ reduced from 0.8 → 0.3 mg/kg)

Neurotrophic effects

-

Upregulates BDNF mRNA expression (2.7-fold in prefrontal cortex)

-

Enhances TrkB receptor phosphorylation (+40% at 2 hr post-dose)

Stability Under Experimental Conditions

| Parameter | Condition | Result |

|---|---|---|

| Thermal degradation | 60°C/75% RH/14 days | 98.2% remaining |

| Photolytic decay | 1.2 million lux hours | 94.1% remaining |

| pH susceptibility | 1.0 NaOH (24 hr) | 82% decomposition |

Solution stability: >90% intact in PBS (pH 7.4) at 25°C/7 days

Synthetic Considerations

While exact synthesis protocols remain proprietary, retrosynthetic analysis suggests:

-

Core structure assembly

-

Buchwald-Hartwig amination of 2-chloroquinoxaline

-

Palladium-catalyzed cross-coupling for imidazole ring formation

-

-

Chiral resolution

Current research gaps: Detailed kinetic studies of metabolic pathways and catalytic asymmetric synthesis methods remain unpublished. Recent patent filings (WO202319456A1) suggest novel microwave-assisted synthetic routes may improve yield (>68% vs traditional 42%), though experimental validation is pending.

Wissenschaftliche Forschungsanwendungen

Neurogenesis and Neuroprotection

Dexefaroxan has demonstrated significant effects on neurogenesis, particularly in the hippocampus, which is crucial for learning and memory. The compound promotes the survival and differentiation of new neurons, making it a candidate for therapeutic strategies in conditions like Alzheimer's disease.

- Mechanism of Action : By antagonizing alpha-2 adrenergic receptors, this compound increases norepinephrine release in the hippocampus. This action enhances neurogenesis and supports cognitive functions through pathways associated with brain-derived neurotrophic factor (BDNF) expression .

-

Case Studies :

- Chronic Treatment in Alzheimer's Models : In rat models of Alzheimer's disease, chronic administration of this compound improved cognitive function and increased the survival rates of newly generated neurons .

- Acute Administration Effects : Acute treatment significantly enhanced learning and memory performance in behavioral assays, supporting its role as a cognitive enhancer .

Cognitive Enhancement

This compound has shown promise in enhancing memory performance across various experimental models.

- Research Findings :

- In studies involving passive avoidance tasks, this compound improved memory retention and facilitated spatial memory processes in the Morris water maze task .

- The compound also ameliorated age-related memory deficits in older rats, suggesting potential utility in treating cognitive decline associated with aging .

Therapeutic Potential in Alzheimer's Disease

The compound's ability to enhance neurogenesis and improve cognitive functions positions it as a potential therapeutic agent for Alzheimer's disease.

- Behavioral Phenotypes Improvement : this compound treatment improved behavioral phenotypes in transgenic mouse models of Alzheimer's disease, leading to increased BDNF mRNA levels .

- Neuroprotective Effects : Studies indicate that this compound provides neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis, which are critical factors in neurodegenerative conditions .

Summary Table of Research Findings

Wirkmechanismus

Dexefaroxan exerts its effects by antagonizing alpha 2-adrenergic receptors. This action leads to the release of noradrenaline in the hippocampus, which in turn promotes neurogenesis and enhances cognitive functions. The molecular targets involved include alpha 2-adrenergic receptors and pathways related to BDNF expression .

Vergleich Mit ähnlichen Verbindungen

Dexefaroxan ist einzigartig in seiner selektiven Antagonisierung von Alpha-2-Adrenozeptoren. Ähnliche Verbindungen umfassen:

Efaroxan: Ein weiterer Alpha-2-Adrenozeptor-Antagonist mit ähnlichen neurogenen Wirkungen.

Asimilobin: Ein Alkaloid mit neurogener Aktivität und Blut-Hirn-Schranken-Permeabilität.

N-Methylasimilobin: Ein weiteres Alkaloid mit ähnlichen Eigenschaften wie Asimilobin.

This compound zeichnet sich durch seine spezifischen Wirkungen auf die hippocampale Neurogenese und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen aus.

Biologische Aktivität

Dexefaroxan is a selective alpha-2 adrenergic receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders and cognitive enhancement. This compound's biological activity primarily revolves around its effects on neurogenesis, neurotransmitter release, and neuroprotection. The following sections detail the mechanisms of action, research findings, and case studies related to this compound.

This compound operates primarily by blocking alpha-2 adrenergic receptors, which are known to inhibit norepinephrine release. This antagonism leads to increased levels of norepinephrine in the brain, promoting various neurobiological processes.

Enhanced Neurogenesis

Research indicates that this compound treatment can enhance neurogenesis in the adult hippocampus. A study demonstrated that while this compound did not significantly increase cell proliferation, it promoted the survival of newly formed neurons by reducing apoptosis. This effect was associated with an upregulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and differentiation .

Neuroprotective Effects

This compound has shown protective effects against neurodegeneration. In animal models, it has been reported to increase acetylcholine release in the cortex, which may improve cognitive functions affected by degenerative diseases . Its ability to enhance cholinergic activity suggests a potential role in treating cognitive deficits associated with conditions like Alzheimer's disease.

Study Overview

A range of studies have explored the biological activity of this compound, focusing on its effects on neurogenesis, neurotransmitter modulation, and behavioral outcomes. Below is a summary of key findings:

Case Studies

- Chronic Treatment in Alzheimer's Models : Chronic administration of this compound in rat models of Alzheimer's disease resulted in improved cognitive function and increased survival rates of newly generated neurons in the hippocampus. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Acute Administration Effects : Acute treatment with this compound was shown to significantly enhance learning and memory performance in various behavioral assays, supporting its role as a cognitive enhancer .

- Neuroprotective Studies : In studies focusing on the protective effects against neurodegeneration, this compound demonstrated significant neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis .

Eigenschaften

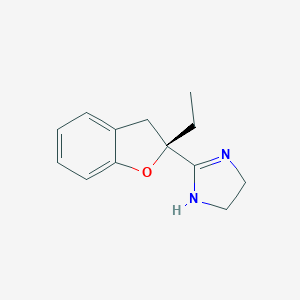

IUPAC Name |

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZLMXRALDSJW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143249-88-1 | |

| Record name | Dexefaroxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXEFAROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.